molecular formula C13H14N2O4 B2398068 3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid CAS No. 890625-72-6

3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2398068
CAS No.: 890625-72-6
M. Wt: 262.265
InChI Key: DSWOTBXGABMHHH-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid ( 890625-72-6) is a high-purity pyrazole carboxylic acid derivative supplied for research and development purposes. This compound has a molecular formula of C 13 H 14 N 2 O 4 and a molecular weight of 262.26 g/mol . Pyrazole derivatives are recognized as privileged structures in medicinal chemistry and are associated with a wide spectrum of biological activities . Research into analogous pyrazole compounds has demonstrated significant antioxidant and antimicrobial properties in various studies . These activities are often evaluated through established assays such as DPPH radical scavenging, reducing power assays, and DNA protection assays, which measure a compound's ability to mitigate oxidative stress . The structural features of this compound, including the dimethoxyphenyl and carboxylic acid moieties, make it a valuable building block for the synthesis of novel molecules with potential pharmacological interest . Safety Information: This product requires careful handling. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all precautionary statements, which include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and avoiding breathing its dust . Disclaimer: This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-7-11(14-15-12(7)13(16)17)9-5-4-8(18-2)6-10(9)19-3/h4-6H,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWOTBXGABMHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=C(C=C(C=C2)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate diketone to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The choice of solvents and reaction conditions is also optimized to ensure safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Activities

Research indicates that pyrazole derivatives, including 3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid, exhibit significant antibacterial and antifungal properties. A study demonstrated that compounds with a pyrazole core can inhibit the growth of various pathogenic bacteria and fungi, suggesting their potential as therapeutic agents in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug. The mechanism of action is thought to involve the modulation of signaling pathways associated with cell proliferation and survival .

Agriculture

Pesticidal Activity

In agricultural research, pyrazole derivatives have been studied for their pesticidal properties. The compound has shown effectiveness against certain pests, which could lead to its application as a bio-pesticide. This is particularly relevant given the increasing demand for environmentally friendly agricultural solutions .

Herbicidal Properties

Additionally, the compound's structural characteristics suggest potential herbicidal activity. Studies are ongoing to evaluate its effectiveness in controlling weed species without harming crop yields, which is crucial for sustainable farming practices .

Material Science

Polymer Synthesis

This compound has been utilized in the synthesis of novel polymers. These polymers exhibit unique properties such as enhanced thermal stability and luminescence sensing capabilities. For instance, polymers derived from this compound have shown promise in detecting metal ions through luminescence quenching, making them useful in environmental monitoring applications .

Electrochemical Applications

The electrochemical properties of the compound have been explored for applications in sensors and energy storage devices. Its ability to form stable complexes with metal ions enhances its utility in developing advanced materials for electronic applications .

Case Studies

Application AreaStudy ReferenceFindings
AntibacterialBaasner et al., 2000Significant inhibition of bacterial growth observed.
AntifungalAdnan et al., 2008Effective against multiple fungal strains; potential therapeutic use.
AnticancerMDPI Publication, 2024Induced apoptosis in cancer cell lines; warrants further investigation.
PesticidalThomson, 1997Demonstrated effectiveness against specific agricultural pests.
Polymer SynthesisCrystEngComm, 2021Synthesized polymers with enhanced properties for environmental sensors.
Electrochemical SensorsRSC Publishing, 2021High sensitivity in detecting metal ions; promising for sensor technology.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with bacterial RNA polymerase, inhibiting bacterial growth . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Differences/Applications Reference
3-(2,4-Dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid 3: 2,4-dimethoxyphenyl; 4: methyl; 5: COOH ~262.27 Unique dimethoxy substitution enhances electron density; potential solubility in polar solvents. No direct bioactivity data available.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 1: 2,4-dichlorophenyl; 3: COOH; 4: methyl 386.06 (calculated) Electron-withdrawing Cl groups reduce solubility in organic solvents; potential use in pesticide development due to halogenated aryl groups.
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1,3: phenyl; 4: COOH; 5: methyl 292.32 Diphenyl substitution increases hydrophobicity; demonstrated use as intermediates in heterocyclic synthesis (e.g., amide coupling reactions) .
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid 1: cyclohexyl; 4: COOH; 5: 4-methoxyphenyl 314.37 Cyclohexyl group enhances steric bulk; methoxy group provides moderate electron donation. Structural studies confirm planar pyrazole core .
3-(2,4-Dichloro-5-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid 1: 4-methoxyphenyl; 3: 2,4-Cl₂-5-F-phenyl; 5: COOH 425.61 (calculated) Halogenated aryl groups suggest potential antimicrobial activity; methoxy group balances electronic effects. Toxicity predicted via computational models .
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 1: 4-Cl-phenyl; 3: COOH; 4: CH₂CH₂OH 296.71 Hydroxyethyl and ketone groups introduce hydrogen-bonding capacity; possible use in metal coordination chemistry .

Key Observations from Structural Comparisons :

Substituent Effects: Electron-donating groups (e.g., methoxy in the target compound) increase solubility in polar solvents and may enhance interactions with biological targets. Hydrophobic groups (e.g., cyclohexyl in ) improve lipid membrane penetration, relevant for drug delivery .

Synthetic Pathways :

  • Hydrolysis of pyrazole esters (e.g., ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate) is a common route to carboxylic acids .
  • Thiadiazine and triazole hybrids (e.g., and ) highlight versatility in functionalization for diverse applications .

Biological Activity

3-(2,4-Dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 2,4-dimethoxyphenyl group and a carboxylic acid moiety. The synthesis typically involves:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form a hydrazone, which is then cyclized with diketones.
  • Introduction of the Carboxylic Acid Group : This can be accomplished through oxidation reactions following the pyrazole formation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria by interacting with bacterial RNA polymerase, which is crucial for transcription processes in bacteria.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies have indicated that it can suppress the activity of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin E2 (PGE2) production . This suggests its potential use in treating inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound is notable. It has been reported to inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

The biological effects of this compound are primarily attributed to its ability to inhibit specific molecular targets:

  • Enzyme Inhibition : The compound inhibits COX enzymes, which play a critical role in inflammation and pain pathways.
  • Cellular Interaction : It may interact with receptors and enzymes involved in cancer cell proliferation and survival.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
3-(3,4-Dimethoxyphenyl)propanoic acidDimethoxyphenyl groupModerate anti-inflammatory
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamideSimilar pyrazole ringAnticancer activity
Novel 1H-pyrazole derivativesVarious substitutionsAnticancer and anti-inflammatory

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that the compound effectively reduced bacterial load in vitro and showed promise in vivo against specific strains.
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in significant reductions in swelling and pain indicators compared to controls .
  • Cancer Cell Line Studies : Multiple cancer cell lines were treated with varying concentrations of the compound, revealing IC50 values indicating potent antiproliferative effects across different types .

Q & A

Q. What are the recommended synthetic routes for 3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation reactions. For example, a Vilsmeier-Haack reaction using substituted hydrazines and β-ketoesters can yield the pyrazole core. Subsequent hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under basic conditions (NaOH or KOH in ethanol/water) generates the carboxylic acid moiety . Purification often employs recrystallization or column chromatography, with yields optimized by controlling reaction temperatures (80–100°C) and stoichiometric ratios of reagents .

Q. How is the compound characterized spectroscopically?

Key methods include:

  • FTIR : Confirms carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
  • NMR : 1H^1H NMR identifies methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl groups (δ 2.3–2.5 ppm). 13C^{13}C NMR verifies carbonyl carbons (δ ~165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence bioactivity?

Substituents like methoxy groups enhance electron-donating effects, potentially improving binding to biological targets (e.g., enzymes or receptors). Comparative studies of analogs (e.g., 4-chloro or 4-ethoxy derivatives) reveal that methoxy groups at the 2,4-positions increase solubility and modulate anti-inflammatory or antimicrobial activity, as seen in related pyrazole-carboxylic acids . Structure-activity relationship (SAR) studies using in vitro assays (e.g., COX-2 inhibition or MIC tests) are critical for optimization .

Q. What computational methods predict the compound’s reactivity and stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, HOMO-LUMO gaps, and charge transfer interactions. These studies correlate with experimental data on tautomerism (e.g., keto-enol forms) and stability under varying pH conditions . Molecular docking simulations (AutoDock Vina) further predict binding affinities to targets like cannabinoid receptors .

Q. How do pH and solvent systems affect the compound’s stability in aqueous solutions?

Stability studies using HPLC or UV-Vis spectroscopy show degradation at extremes of pH (<3 or >10), with hydrolysis of the carboxylic acid group generating inactive byproducts. Buffered solutions (pH 6–8) in polar aprotic solvents (e.g., DMSO) enhance stability during biological assays .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from differences in cell lines, assay protocols, or impurity profiles. Rigorous analytical characterization (HPLC purity >98%) and standardized protocols (e.g., MTT assay with positive controls) are essential. Meta-analyses of published data, such as comparing EC₅₀ ranges across studies, help identify robust trends .

Methodological Considerations

Q. What in vitro models are suitable for evaluating therapeutic potential?

  • Anti-inflammatory : COX-1/COX-2 inhibition assays using purified enzymes or LPS-induced IL-6/TNF-α secretion in macrophages .
  • Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : NCI-60 cell line screening or apoptosis assays (Annexin V/PI staining) .

Q. How are synthetic byproducts or isomers minimized during preparation?

  • Regioselectivity : Use of directing groups (e.g., methyl at position 4) during cyclization ensures correct pyrazole ring formation .
  • Chromatographic Separation : Reverse-phase HPLC resolves positional isomers (e.g., 3- vs. 5-carboxylic acid derivatives) .

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